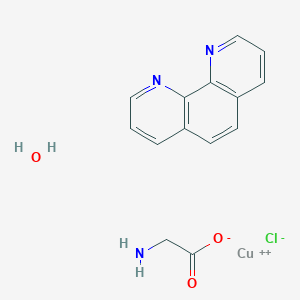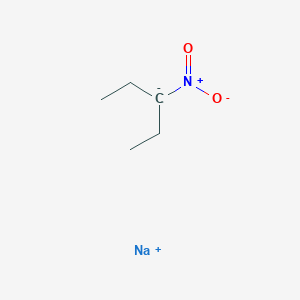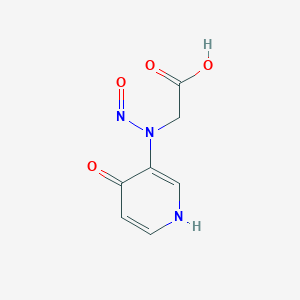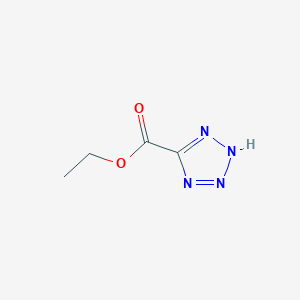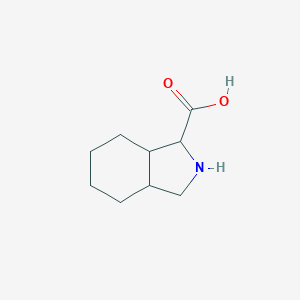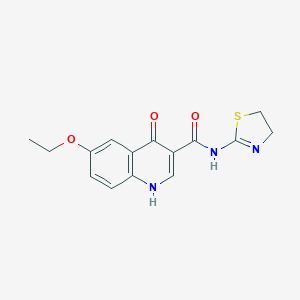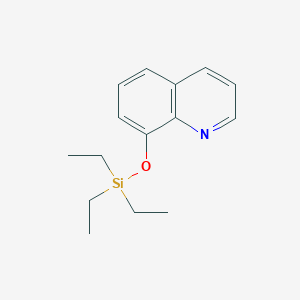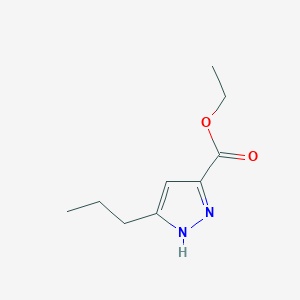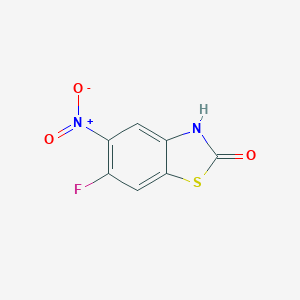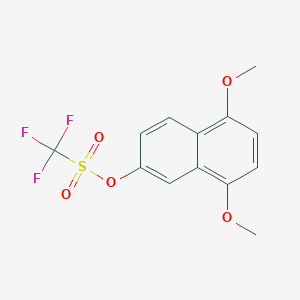
5,8-Dimethoxy-2-naphthalenol Triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethoxy-2-naphthalenol Triflate, also known as DMNT, is a chemical compound used in scientific research. It is a triflate derivative of 5,8-dimethoxy-2-naphthol, a naphthalene derivative. DMNT has been studied for its potential use in various fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 5,8-Dimethoxy-2-naphthalenol Triflate is not fully understood, but it is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. It has been shown to bind to the active site of some enzymes, inhibiting their activity.
Biochemische Und Physiologische Effekte
5,8-Dimethoxy-2-naphthalenol Triflate has been shown to have various biochemical and physiological effects, including:
1. Inhibition of protein kinase C activity.
2. Inhibition of acetylcholinesterase activity.
3. Modulation of GABAergic neurotransmission.
4. Inhibition of tumor cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
5,8-Dimethoxy-2-naphthalenol Triflate has several advantages as a research tool, including its high solubility in organic solvents, its stability under various conditions, and its ability to form stable complexes with proteins and enzymes. However, its use is limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for research involving 5,8-Dimethoxy-2-naphthalenol Triflate, including:
1. Development of new fluorescent probes based on 5,8-Dimethoxy-2-naphthalenol Triflate for studying protein-protein interactions.
2. Synthesis of 5,8-Dimethoxy-2-naphthalenol Triflate derivatives with improved binding properties and biological activity.
3. Investigation of the potential use of 5,8-Dimethoxy-2-naphthalenol Triflate as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
4. Study of the mechanism of action of 5,8-Dimethoxy-2-naphthalenol Triflate and its interactions with proteins and enzymes at the molecular level.
Conclusion
In conclusion, 5,8-Dimethoxy-2-naphthalenol Triflate is a useful research tool with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5,8-Dimethoxy-2-naphthalenol Triflate and its derivatives as research tools and therapeutic agents.
Synthesemethoden
5,8-Dimethoxy-2-naphthalenol Triflate can be synthesized through a reaction between 5,8-dimethoxy-2-naphthol and triflic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The resulting compound is a white crystalline powder that is soluble in organic solvents such as dichloromethane and chloroform.
Wissenschaftliche Forschungsanwendungen
5,8-Dimethoxy-2-naphthalenol Triflate has been used in various scientific research applications, including:
1. As a fluorescent probe for studying protein-protein interactions.
2. As a ligand for studying the binding properties of proteins and enzymes.
3. As a starting material for the synthesis of other compounds with potential biological activity.
Eigenschaften
CAS-Nummer |
1243852-84-7 |
|---|---|
Produktname |
5,8-Dimethoxy-2-naphthalenol Triflate |
Molekularformel |
C13H11F3O5S |
Molekulargewicht |
336.29 g/mol |
IUPAC-Name |
(5,8-dimethoxynaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H11F3O5S/c1-19-11-5-6-12(20-2)10-7-8(3-4-9(10)11)21-22(17,18)13(14,15)16/h3-7H,1-2H3 |
InChI-Schlüssel |
APFVFPIVYFFJSX-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC(=CC2=C(C=C1)OC)OS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
COC1=C2C=CC(=CC2=C(C=C1)OC)OS(=O)(=O)C(F)(F)F |
Synonyme |
1,1,1-Trifluoro-methanesulfonic Acid 5,8-Dimethoxy-2-naphthalenyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)
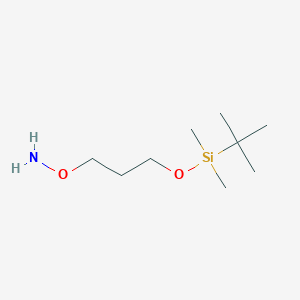
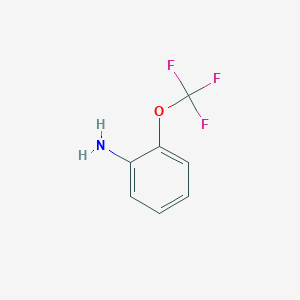
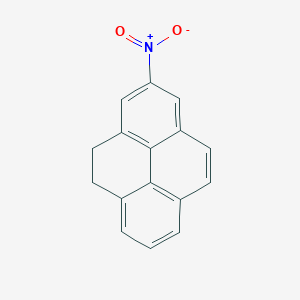
![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)
